Cas no 78173-91-8 (AURAMYCIN B)

AURAMYCIN B structure
AURAMYCIN B structure
Product Name:AURAMYCIN B
CAS-nummer:78173-91-8
MF:C41H49NO15
MW:795.825473546982
CID:567891
PubChem ID:155837
Update Time:2025-04-19

AURAMYCIN B Chemische en fysische eigenschappen

Naam en identificatie

    • AURAMYCIN B
    • auramycin B
    • auramycin A
    • DTXSID00228823
    • methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • 1-Naphthacenecarboxylic acid, 4-(((2''',3''-anhydro)-O-3,6-dideoxy-alpha-L-erythro-hexopyranos-4-ulosyl-(1-4)-O-2,6-dideoxy-alpha-L-lyxo-hexapyranosyl-(1-4)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-2-methyl-6,11-dioxo-, methyl ester, (1R-(1-alpha,2-beta,4-beta))-
    • PCGZUKQITWMLRC-RJFPJLDVSA-N
    • CHEBI:223343
    • 78173-91-8
    • 1-Naphthacenecarboxylic acid, 4-(((2''',3''-anhydro)-O-3,6-dideoxy-alpha-L-erythro-hexopyranos-4-ulosyl-(1->4)-O-2,6-dideoxy-alpha-L-lyxo-hexopyranosyl-(1->4)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-2-methyl-6,11-d ioxo-, methyl ester, (1R-(1alpha,2beta,4beta))-
    • AURAMYCIN B
    • Inchi: 1S/C41H49NO15/c1-16-24(44)13-26-40(53-16)57-38-18(3)52-29(14-25(38)54-26)56-37-17(2)51-28(12-22(37)42(5)6)55-27-15-41(4,49)33(39(48)50-7)20-11-21-32(36(47)31(20)27)35(46)30-19(34(21)45)9-8-10-23(30)43/h8-11,16-18,22,25-29,33,37-38,40,43,47,49H,12-15H2,1-7H3/t16-,17-,18-,22-,25-,26-,27-,28-,29-,33-,37+,38+,40-,41+/m0/s1
    • InChI-sleutel: PCGZUKQITWMLRC-RJFPJLDVSA-N
    • LACHT: O([C@H]1C[C@H]2[C@@H]([C@H](C)O1)O[C@H]1[C@H](CC([C@H](C)O1)=O)O2)[C@@H]1[C@H](C)O[C@H](C[C@@H]1N(C)C)O[C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=CC=2[C@@H](C(=O)OC)[C@@](C)(C1)O)=O)O)=O)O

Berekende eigenschappen

  • Exacte massa: 795.31000
  • Monoisotopische massa: 795.31
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 57
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1560
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 14
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 206Ų

Experimentele eigenschappen

  • Dichtheid: 1.2495 (rough estimate)
  • Smeltpunt: 161°C
  • Kookpunt: 748.77°C (rough estimate)
  • Vlampunt: 477.8°C
  • Brekindex: 1.6220 (estimate)
  • PSA: 206.05000
  • LogboekP: 2.78400

AURAMYCIN B Beveiligingsinformatie

  • Opslagvoorwaarde:通风低温干燥,与库房食品原料分开存放
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD